2,5-Bis(trimethylstannyl)thiophene
Description
Significance of Organotin Compounds in Synthetic Chemistry and Materials Science
Organotin compounds, also known as stannanes, are organometallic compounds containing a tin-carbon bond. wikipedia.org First discovered in 1849, their utility in synthetic chemistry expanded significantly with the advent of Grignard reagents, which facilitate the formation of these crucial bonds. wikipedia.org In contemporary synthetic organic chemistry, organotin reagents are indispensable, most notably for their application in the Stille reaction, a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an sp2-hybridized organic halide. wikipedia.org This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups.
Beyond their role as synthetic intermediates, organotin compounds have found widespread industrial applications. They are extensively used as stabilizers for polyvinyl chloride (PVC), preventing its degradation by heat and light. wikipedia.orglupinepublishers.com This application alone accounts for a significant portion of annual tin consumption. wikipedia.org Furthermore, organotin compounds serve as catalysts in the production of polyurethanes and for the vulcanization of silicones. wikipedia.orglupinepublishers.com Their diverse applications underscore their importance in both academic research and industrial processes. lupinepublishers.comlupinepublishers.com
Overview of Thiophene-Based π-Conjugated Systems in Advanced Materials
Thiophene (B33073) is a sulfur-containing heterocyclic compound that has become a cornerstone in the development of π-conjugated systems for advanced materials. nih.gov These systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties due to the delocalization of π-electrons along the molecular backbone. rsc.org Thiophene-based materials are particularly valued for their excellent charge transport characteristics, environmental stability, and the versatility with which their properties can be tuned through chemical modification. rsc.orgmdpi.com
The incorporation of thiophene units into polymers and small molecules has led to significant advancements in the field of organic electronics. These materials are now integral components in a range of devices, including:
Organic Field-Effect Transistors (OFETs) sigmaaldrich.comossila.com
Organic Photovoltaics (OPVs) or Solar Cells rsc.orgsigmaaldrich.com
Organic Light-Emitting Diodes (OLEDs) escientificsolutions.com
The planarity of the thiophene ring and the potential for strong intermolecular interactions contribute to the efficient charge transport necessary for high-performance electronic devices. mdpi.com Researchers continue to explore novel thiophene-based architectures, including fused-ring systems and oligomers, to further enhance the performance and stability of these materials. rsc.orgmdpi.comacs.org
Research Context of 2,5-Bis(trimethylstannyl)thiophene as a Strategic Building Block
Within the broader categories of organotin compounds and thiophene-based materials, this compound stands out as a particularly strategic building block. This bifunctional molecule, featuring trimethylstannyl groups at the 2 and 5 positions of the thiophene ring, is primed for sequential or double cross-coupling reactions. tandfonline.com This regioselectivity is crucial for the synthesis of well-defined conjugated polymers and oligomers with predictable properties.
The primary utility of this compound lies in its role as a monomer in Stille coupling polymerizations. By reacting with various dihaloaromatic compounds, it enables the construction of a wide array of conjugated polymers with tailored electronic and optical properties. The trimethylstannyl groups act as reactive handles, allowing for the facile formation of carbon-carbon bonds under palladium catalysis. This approach has been instrumental in the development of new materials for organic electronics, including high-mobility polymers for transistors and efficient light-absorbing materials for solar cells. ossila.comescientificsolutions.com The synthesis of this key monomer is typically achieved through the dilithiation of thiophene followed by reaction with trimethyltin (B158744) chloride. tandfonline.com
Properties of this compound
| Property | Value |
| IUPAC Name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane |
| CAS Number | 86134-26-1 |
| Molecular Formula | C10H20SSn2 |
| Molecular Weight | 409.8 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 96.0 - 100.0 °C |
Table compiled from sources. escientificsolutions.comtcichemicals.com
Structure
2D Structure
Properties
IUPAC Name |
trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPPVXJVZKJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511198 | |
| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86134-26-1 | |
| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,5 Bis Trimethylstannyl Thiophene and Its Analogues
Established Synthetic Pathways
The most prevalent and well-documented method for synthesizing 2,5-bis(trimethylstannyl)thiophene relies on a direct metalation-stannylation sequence.
Directed Lithiation and Subsequent Stannylation Protocols
The primary route to this compound involves the double lithiation of the thiophene (B33073) ring, followed by quenching the resulting dianion with an electrophilic tin reagent. chemicalbook.com Thiophene's protons in the 2 and 5 positions are the most acidic, allowing for regioselective deprotonation by a strong base.
The typical procedure is a two-step process:
Lithiation of Thiophene : Thiophene is treated with at least two equivalents of a strong organolithium base, most commonly n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures, typically -78 °C, to generate the 2,5-dilithiothiophene intermediate. chemicalbook.com
Quenching with Trimethyltin (B158744) Chloride : The dilithiated intermediate is then treated with two or more equivalents of trimethyltin chloride (Me3SnCl). chemicalbook.com The reaction mixture is often allowed to warm to room temperature to ensure the reaction goes to completion. chemicalbook.com An aqueous workup followed by extraction and purification yields the desired this compound.
This method is widely adopted due to its high regioselectivity and generally good yields. chemicalbook.comrsc.org
Optimization of Reaction Conditions and Reagents for High Purity Synthesis
Achieving high yield and purity is paramount, especially when the product is intended for polymerization reactions where monomer purity directly impacts the properties of the final material. Optimization focuses on several key parameters:
Base Selection : While n-butyllithium (n-BuLi) is frequently used, t-butyllithium has also been employed for the lithiation step, which can influence reactivity and selectivity.
Stoichiometry : The molar ratio of the lithiating agent and the stannylating agent to thiophene is critical. Using a slight excess of both n-BuLi (e.g., 2.2 equivalents) and trimethyltin chloride ensures complete disubstitution and minimizes the formation of the mono-stannylated byproduct, 2-(trimethylstannyl)thiophene. chemicalbook.com
Temperature Control : Maintaining a low temperature (around -78 °C) during the lithiation step is crucial to prevent side reactions. chemicalbook.com However, the subsequent stannylation step can often be completed by allowing the reaction to warm to ambient temperature. chemicalbook.com
Solvent : Anhydrous tetrahydrofuran (THF) is the most common solvent, as it effectively solvates the organolithium intermediates. chemicalbook.com The use of co-solvents like hexane (B92381) (introduced with commercial n-BuLi solutions) is also typical. chemicalbook.com
The following table summarizes a typical set of optimized reaction conditions for this protocol.
| Parameter | Condition | Purpose |
| Reagents | Thiophene, n-butyllithium (2.2 equiv.), Trimethyltin chloride | To ensure complete 2,5-disubstitution. chemicalbook.com |
| Solvent | Tetrahydrofuran (THF) / Hexane | To solvate the organometallic intermediates. chemicalbook.com |
| Temperature | Lithiation: -78 °C to 20 °C; Stannylation: 20 °C | To control reactivity and prevent side reactions. chemicalbook.com |
| Reaction Time | Lithiation: 1.5 hours; Stannylation: 1 hour | To allow for complete formation of intermediates and product. chemicalbook.com |
| Yield | ~90% | Indicates high efficiency of the optimized protocol. chemicalbook.com |
Alternative Synthetic Routes and Precursors
While direct lithiation is the dominant method, research into alternative pathways seeks to overcome some of its limitations, such as the need for cryogenic temperatures and highly pyrophoric reagents. rsc.org
Exploration of Silyl-Based Intermediates in Thiophene Dioxide Synthesis
An alternative area of chemical synthesis involves the use of silyl-substituted heterocycles. While not a direct mainstream route to this compound, the chemistry of silylated thiophenes and their derivatives, like thiophene dioxides, presents potential avenues for functionalization. The synthesis of siloles (silacyclopentadienes) fused with thiophene rings involves intramolecular trans-bis-silylation reactions, showcasing the utility of silyl (B83357) groups as synthetic handles on the thiophene core. mdpi.com For instance, silyl groups can direct metalation or be involved in cyclization cascades, which could theoretically be adapted for subsequent stannylation. nih.govnii.ac.jp
Research has shown that silyl groups can participate in 1,2-migration reactions in intermediates, offering a pathway to regiochemically defined products. nih.gov This type of controlled functionalization, often catalyzed by transition metals like gold or platinum, could provide a foundation for future, more complex synthetic strategies toward stannylated thiophenes, potentially avoiding the direct use of organolithium reagents. nih.gov
Comparative Analysis of Synthetic Efficiency and Regioselectivity
When comparing synthetic routes, efficiency (yield) and regioselectivity are primary metrics of utility.
Directed Lithiation/Stannylation : This method is highly regioselective for the 2,5-positions of the thiophene ring. The acidity of the α-protons (adjacent to the sulfur atom) naturally directs the deprotonation to these sites, leading to almost exclusive formation of the 2,5-disubstituted product. With optimized conditions, yields are consistently high, often reaching around 90%. chemicalbook.com Its main drawbacks are the requirement for cryogenic temperatures and the handling of pyrophoric n-butyllithium, which can be challenging for large-scale synthesis. rsc.org
Alternative Methods (e.g., Grignard-based) : For comparison, other metalation strategies exist for functionalizing thiophenes. For example, the Kumada coupling uses Grignard reagents (organomagnesium compounds) prepared from bromothiophenes. nih.gov While effective for creating C-C bonds, preparing a this compound via a Grignard route would involve a 2,5-dibromothiophene (B18171) precursor and a tin-based coupling partner. This multi-step process (requiring prior halogenation of thiophene) is generally less atom-economical and direct than the one-pot lithiation/stannylation protocol.
The table below provides a comparative overview.
| Synthetic Method | Precursor | Key Reagents | Regioselectivity | Typical Yield | Key Advantages/Disadvantages |
| Directed Lithiation & Stannylation | Thiophene | n-BuLi, Trimethyltin chloride | High (2,5-positions) | ~90% chemicalbook.com | Adv: High yield, high regioselectivity, one-pot. Disadv: Requires cryogenic temps, pyrophoric reagents. rsc.org |
| Grignard-based Coupling (Hypothetical) | 2,5-Dibromothiophene | Mg, Trimethyltin halide, Pd/Ni catalyst | High (defined by precursor) nih.gov | Variable | Adv: Milder conditions than lithiation. Disadv: Less direct, requires halogenated precursor. |
Reactivity and Mechanistic Insights of 2,5 Bis Trimethylstannyl Thiophene in Organic Transformations
Cross-Coupling Reactions Catalyzed by Transition Metals
2,5-Bis(trimethylstannyl)thiophene is a versatile monomer extensively utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wiley-vch.de These reactions are fundamental to the construction of complex organic architectures, especially π-conjugated systems. wiley-vch.de The Stille coupling, catalyzed by palladium, is the most prominent reaction involving this compound. wiley-vch.dersc.org However, its potential utility in other cross-coupling reactions like Suzuki, Heck, Negishi, Sonogashira, and Ullmann reactions is also of interest to synthetic chemists. researchgate.netlibretexts.orgossila.com
Palladium-Catalyzed Stille Coupling: Foundational Principles and Scope
The Stille coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, involving the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgchemeurope.com this compound serves as an excellent difunctional organostannane partner in these reactions.
The generally accepted catalytic cycle for the Stille reaction involves three key steps: wikipedia.orgscribd.com
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate. libretexts.orgwikipedia.org
Transmetalation: The organostannane (in this case, this compound) transfers one of its organic groups to the palladium center, displacing the halide. libretexts.orgwikipedia.org This step is often the rate-determining step in the cycle. scribd.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org
The Stille reaction is valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions. rsc.org The scope of the Stille coupling with this compound is extensive, allowing for the synthesis of a diverse range of thiophene-containing oligomers and polymers. nih.govresearchgate.net
A significant application of this compound in Stille coupling is the synthesis of donor-acceptor (D-A) conjugated polymers. rsc.orgrsc.org These materials are of great interest for applications in organic photovoltaics and other electronic devices. rsc.orgossila.com In this strategy, this compound acts as the electron-rich donor unit and is copolymerized with an electron-deficient (acceptor) comonomer, typically a dihaloaromatic compound. rsc.org This alternating arrangement of donor and acceptor units along the polymer backbone allows for the tuning of the material's electronic and optical properties, such as the HOMO/LUMO energy levels and the absorption spectrum. ep2-bayreuth.de
The Stille coupling is also employed for the controlled synthesis of well-defined thiophene-based oligomers. nih.govresearchgate.net By using a stoichiometric amount of a monohaloaromatic compound or by carefully controlling the reaction conditions, the chain growth can be limited to produce oligomers of specific lengths. researchgate.net These oligomers are valuable as model compounds for studying the properties of the corresponding polymers and for applications where precise molecular structures are required.
This compound is a fundamental monomer for the synthesis of a wide variety of thiophene-based π-conjugated polymers via Stille polycondensation. rsc.orgelectronicsandbooks.com These polymers are characterized by a backbone of alternating thiophene (B33073) rings, which leads to extensive π-electron delocalization and desirable electronic and optical properties. rsc.orgnih.gov
The polymerization typically involves the reaction of this compound with a dihaloaromatic comonomer in the presence of a palladium catalyst. electronicsandbooks.com The choice of the comonomer allows for the introduction of various functionalities and the tuning of the resulting polymer's properties. For instance, copolymerization with other aromatic or heteroaromatic units can alter the bandgap, solubility, and solid-state packing of the polymer. ep2-bayreuth.deep2-bayreuth.de The synthesis of regioregular poly(3-alkylthiophene)s, which exhibit improved charge carrier mobility, has also been a significant area of research. rsc.orgnih.gov
| Comonomer | Resulting Polymer Structure | Reference |
|---|---|---|
| 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | Poly(3,3′-dihexyl-2,2′-bithiophene-alt-thiophene) | electronicsandbooks.com |
| 2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene | Poly(fluorene-alt-thiophene) | rsc.org |
| 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | DPP-DTT | ossila.com |
The choice of the palladium catalyst and associated ligands plays a crucial role in the success and efficiency of the Stille coupling reaction with this compound. wiley-vch.de Different catalyst systems can significantly impact the reaction rate, yield, and molecular weight of the resulting polymers. wiley-vch.de
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is one of the most commonly used and commercially available Pd(0) catalysts for Stille coupling. wiley-vch.delibretexts.org It is generally effective but can be sensitive to air and moisture. wiley-vch.de
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This Pd(II) precatalyst is often used in Stille reactions. rsc.org The dppf ligand is a bidentate phosphine (B1218219) that can stabilize the palladium center and facilitate the catalytic cycle. rsc.org
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : This is another widely used, air-stable Pd(0) source. wiley-vch.dersc.org It is often used in combination with additional phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), to generate the active catalytic species in situ. rsc.org The choice of ligand can influence the steric and electronic properties of the catalyst, thereby affecting its reactivity. uwindsor.ca
The ligand's role is multifaceted. Electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination. orgsyn.org However, strong ligand binding can also inhibit the transmetalation step. harvard.edu Therefore, a delicate balance is required, and the optimal catalyst-ligand combination often depends on the specific monomers and reaction conditions.
| Catalyst/Precatalyst | Common Ligands | Key Characteristics | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | Commonly used, effective but air/moisture sensitive. | wiley-vch.delibretexts.org |
| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (integrated) | Stable Pd(II) precatalyst, robust ligand. | rsc.org |
| Pd₂(dba)₃ | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) | Air-stable Pd(0) source, requires external ligand. | wiley-vch.dersc.org |
In step-growth polymerization, such as Stille polycondensation, achieving a high molecular weight polymer is critically dependent on maintaining a precise 1:1 stoichiometric ratio of the two reacting monomers. researchgate.netfiveable.me Any deviation from this ideal ratio will result in chain termination at an earlier stage, leading to a lower degree of polymerization and, consequently, a lower average molecular weight. fiveable.me
In the context of reacting this compound with a dihaloaromatic comonomer, it is essential to accurately measure and dispense equimolar amounts of both monomers to maximize the polymer chain length. acs.orgnih.gov However, side reactions, such as the homocoupling of the organostannane monomer, can disrupt the stoichiometric balance during the polymerization process. wiley-vch.de This can lead to defects in the polymer chain and negatively impact the material's properties. wiley-vch.de In some cases, a slight excess of the more stable monomer may be used to compensate for any loss due to side reactions or volatility.
Other Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Negishi, Sonogashira, Ullmann)
While the Stille coupling is the most prevalent reaction for this compound, the principles of cross-coupling suggest its potential utility in other related transformations, although direct examples are less common in the literature.
Suzuki Coupling : This reaction typically involves an organoboron reagent coupling with an organohalide. nih.govnih.gov While this compound is not a direct partner, it could be converted to the corresponding diboronic acid or ester derivative for use in Suzuki polymerizations.
Heck Coupling : The Heck reaction couples an unsaturated halide with an alkene. nih.gov This reaction is mechanistically distinct from those involving organometallic nucleophiles like stannanes.
Negishi Coupling : This reaction utilizes an organozinc reagent. wiley-vch.de Similar to the Suzuki coupling, the thiophene monomer would first need to be converted to the corresponding di-zinc derivative.
Sonogashira Coupling : This reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov this compound is not directly applicable here.
Ullmann Coupling : This is a copper-catalyzed reaction that typically involves the coupling of two aryl halides.
In essence, while this compound is a cornerstone for Stille reactions, its direct participation in these other named cross-coupling reactions is not typical. However, it serves as a valuable precursor from which other reactive intermediates, such as organoboron or organozinc compounds, could be synthesized for use in Suzuki or Negishi couplings, respectively.
Electrophilic Substitution and Destannylation Reactions
The trimethylstannyl groups in this compound play a crucial role in directing the regioselectivity of electrophilic substitution reactions. These groups are readily cleaved in the presence of electrophiles, a process known as destannylation, allowing for the introduction of a wide variety of functional groups onto the thiophene core.
Site-Selective Transformations on the Thiophene Ring
The substitution of the trimethylstannyl groups typically occurs at the tin-bearing carbon atoms (the α-positions of the thiophene ring). This high degree of site-selectivity is a key advantage of using this compound as a synthetic intermediate. The reaction proceeds through an electrophilic attack on the electron-rich thiophene ring, leading to the departure of a trimethyltin (B158744) cation and the formation of a new carbon-electrophile bond. This allows for the precise and controlled functionalization of the thiophene ring at the 2- and 5-positions.
For instance, in Stille coupling reactions, this compound acts as a donor of the thiophene unit, coupling with various organic halides or triflates in the presence of a palladium catalyst. ossila.com This reaction is highly efficient for forming carbon-carbon bonds and is a cornerstone of modern organic synthesis.
Generation of Functionalized Thiophene Derivatives
The susceptibility of the trimethylstannyl groups to electrophilic cleavage allows for the synthesis of a diverse array of functionalized thiophene derivatives. By choosing the appropriate electrophile, a wide range of substituents can be introduced at the 2- and/or 5-positions of the thiophene ring.
For example, reaction with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst can introduce acyl groups, leading to the formation of thiophene ketones. Halogenation can be achieved using sources of electrophilic halogens, such as N-chlorosuccinimide or bromine, to produce halogenated thiophenes. researchgate.net Furthermore, formylation can be accomplished using reagents like dichloromethyl methyl ether in the presence of a Lewis acid.
Below is a table summarizing some of the functionalized thiophene derivatives that can be generated from this compound.
| Electrophile/Reagent | Functional Group Introduced | Product Type |
| Acyl chloride/Lewis acid | Acyl group | Thiophene ketone |
| N-Chlorosuccinimide | Chlorine | Chlorinated thiophene |
| Bromine | Bromine | Brominated thiophene |
| Dichloromethyl methyl ether/Lewis acid | Formyl group | Thiophene aldehyde |
| Aryl or vinyl halide/Pd catalyst | Aryl or vinyl group | Aryl- or vinyl-substituted thiophene |
Oxidation and Reduction Chemistry
Beyond electrophilic substitution, the thiophene ring in this compound can undergo oxidation and reduction reactions, leading to derivatives with altered oxidation states and further opportunities for functionalization.
Formation of Thiophene Derivatives with Altered Oxidation States (e.g., thiophene-1,1-dioxides)
The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone (thiophene-1,1-dioxide). This transformation significantly alters the electronic properties of the thiophene ring, making it more electron-deficient. The oxidation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.
The resulting thiophene-1,1-dioxides are valuable intermediates in their own right. They can participate in various cycloaddition reactions, acting as dienes in Diels-Alder reactions, which is a powerful method for constructing six-membered rings.
| Oxidizing Agent | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound-1,1-dioxide |
| Hydrogen peroxide | This compound-1,1-dioxide |
Regioselective Functional Group Interconversion
The presence of the trimethylstannyl groups also allows for regioselective functional group interconversions. For example, after the introduction of one functional group via electrophilic substitution, the remaining trimethylstannyl group can be replaced with a different functional group through a subsequent reaction. This stepwise approach provides a high degree of control over the final structure of the disubstituted thiophene.
Furthermore, the tin-lithium exchange reaction, where an organolithium reagent is used to replace a trimethylstannyl group with a lithium atom, opens up another avenue for functionalization. The resulting thienyllithium species can then react with a variety of electrophiles to introduce new substituents. This method is particularly useful for introducing functional groups that are not easily accessible through direct electrophilic substitution.
Advanced Characterization Techniques and Spectroscopic Analysis in Organotin Thiophene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 2,5-Bis(trimethylstannyl)thiophene, offering precise information about the hydrogen, carbon, and tin atoms within the molecule.
¹H NMR for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is fundamental in confirming the identity and purity of this compound. The spectrum is characterized by two main signals that correspond to the protons on the thiophene (B33073) ring and the protons of the trimethylstannyl groups.
In a typical ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), the protons on the thiophene ring appear as a singlet at approximately 7.34 ppm. rsc.org This single peak indicates the symmetrical substitution of the trimethylstannyl groups at the 2 and 5 positions of the thiophene ring. The eighteen protons of the two equivalent trimethylstannyl groups give rise to a sharp singlet at around 0.32 ppm. rsc.org The integration of these peaks in a 1:9 ratio (thiophene protons to trimethylstannyl protons) further validates the structure.
| Proton Environment | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| Thiophene-H | 7.34 (s, 2H) | d6-DMSO | rsc.org |
| (CH₃)₃Sn- | 0.32 (s, 18H) | d6-DMSO | rsc.org |
¹³C NMR for Carbon Backbone Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of this compound. The spectrum reveals the chemical environment of each carbon atom in the molecule.
In d6-DMSO, the ¹³C NMR spectrum shows distinct signals for the carbon atoms of the thiophene ring and the methyl groups of the trimethylstannyl moieties. The carbon atoms of the thiophene ring directly bonded to the tin atoms (C2 and C5) typically resonate at approximately 143.25 ppm. rsc.org The other two carbon atoms of the thiophene ring (C3 and C4) appear at around 136.39 ppm. rsc.org The carbon atoms of the methyl groups in the trimethylstannyl substituents are observed at a much lower chemical shift, around -7.34 ppm. rsc.org
| Carbon Environment | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|
| C2, C5 (Thiophene) | 143.25 | d6-DMSO | rsc.org |
| C3, C4 (Thiophene) | 136.39 | d6-DMSO | rsc.org |
| (CH₃)₃Sn- | -7.34 | d6-DMSO | rsc.org |
¹¹⁹Sn NMR for Tin Environment Probing
While less common than ¹H and ¹³C NMR, Tin-119 NMR (¹¹⁹Sn NMR) spectroscopy is a powerful technique for directly investigating the chemical environment of the tin atoms in organotin compounds. For this compound, the ¹¹⁹Sn NMR spectrum would be expected to show a single resonance, confirming the equivalence of the two tin atoms in the molecule. The chemical shift value provides insight into the electronic environment and coordination number of the tin centers.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques offer complementary information regarding the functional groups and electronic transitions within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. The FT-IR spectrum provides evidence for the presence of the thiophene ring and the trimethylstannyl groups.
Key vibrational bands observed in the FT-IR spectrum include:
C-H stretching vibrations of the thiophene ring, typically appearing in the region of 3100-3000 cm⁻¹.
C=C stretching vibrations within the thiophene ring, which are usually observed in the 1500-1400 cm⁻¹ range. iosrjournals.org
C-S stretching vibrations of the thiophene ring, which can be found at lower wavenumbers. researchgate.net
Sn-C stretching and rocking vibrations associated with the trimethylstannyl groups.
A comparison of the FT-IR spectrum of this compound with that of unsubstituted thiophene reveals the disappearance of the C-H vibrational bands corresponding to the 2 and 5 positions and the appearance of new bands associated with the Sn-C bonds.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily influenced by the π-electron system of the thiophene ring. The substitution with trimethylstannyl groups can cause a shift in the absorption maximum (λ_max) compared to unsubstituted thiophene. This technique is particularly useful in the study of conjugated polymers derived from this monomer, where the extension of the π-system leads to significant changes in the absorption spectrum. mdpi.com The absorption spectrum of thiophene itself shows characteristic peaks in the UV region. spectrabase.com The introduction of the trimethylstannyl groups can modulate the energy of the electronic transitions.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for the analysis of organometallic compounds, offering high sensitivity and specificity. Different mass spectrometry configurations are employed to elucidate various molecular and elemental characteristics of this compound.
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides extremely precise mass measurements, typically with sub-ppm (parts-per-million) mass accuracy. nih.gov This level of precision allows for the determination of the elemental composition of the molecule directly from its mass. nih.govresearchgate.net
The integration of soft ionization methods with ultrahigh-resolution analyzers, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, enables the direct analysis of the intact molecule with minimal fragmentation. nih.gov For this compound, HRMS can precisely measure the mass of the molecular ion, which helps to confirm its chemical formula (C₁₀H₂₀SSn₂) by comparing the experimental mass to the theoretically calculated mass. nih.gov This capability is crucial for distinguishing the target compound from isomers or impurities that may have the same nominal mass but different elemental compositions.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₂₀SSn₂ | nih.gov |
| Calculated Exact Mass | 409.93238 Da | nih.gov |
| Calculated Monoisotopic Mass | 411.93298 Da | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify individual components within a sample. sums.ac.ir It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a primary method for assessing sample purity. Commercial suppliers often specify a purity of 97% or greater, a value determined by gas chromatography. tcichemicals.comsigmaaldrich.comsigmaaldrich.com
The gas chromatograph separates the sample components based on their boiling points and interactions with the stationary phase of the GC column. ub.edu Each separated component then enters the mass spectrometer, which generates a unique mass spectrum based on its fragmentation pattern. ub.edu By comparing these spectra to established spectral libraries, volatile impurities or side products from the synthesis can be identified. sums.ac.ir This analysis is crucial for quality control, as even small amounts of impurities can significantly affect the performance of the material in subsequent applications, such as in organic electronics.
| Parameter | Description | Application to this compound |
|---|---|---|
| Separation Principle | Separation of volatile components based on boiling point and polarity in a capillary column. | Separates the main compound from volatile starting materials, solvents, or byproducts. |
| Ionization Method | Typically Electron Ionization (EI) at 70 eV. | Creates reproducible fragmentation patterns for identification. |
| Detection | Mass analyzer (e.g., quadrupole) detects ions based on mass-to-charge ratio (m/z). | Provides a mass spectrum for each eluted peak. |
| Primary Use | Purity assessment and identification of volatile components. | Confirms purity levels (e.g., >97%) and identifies potential contaminants. tcichemicals.comsigmaaldrich.com |
Liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) is a highly sensitive technique for elemental speciation analysis. speciation.net It couples the separation capabilities of liquid chromatography with the element-specific detection of ICP-MS. This is particularly important for organotin compounds because their chemical, physical, and toxicological properties vary significantly depending on the number and nature of the organic groups attached to the tin atom. speciation.net
In a typical LC-ICP-MS analysis of organotin compounds, a reverse-phase HPLC column (such as a C18 column) is used to separate different tin species. speciation.net The eluent from the HPLC is then introduced into an argon plasma, which atomizes and ionizes the compounds. The ICP-MS subsequently detects and quantifies the tin isotopes, allowing for the determination of tin-containing species with very low detection limits, often in the ng/L to µg/L range. speciation.netvscht.cz While this technique is more commonly applied in environmental and toxicological studies, it is a powerful tool for characterizing the stability of this compound and identifying potential degradation products, such as partially destannylated thiophenes, in solution.
| Technique | Application | Key Findings in Organotin Analysis |
|---|---|---|
| LC-ICP-MS | Speciation and quantification of different organotin compounds in a mixture. speciation.net | Enables separation of various organotin species (e.g., tributyltin, dibutyltin) for individual quantification. speciation.net |
| Separation Mode | Typically reverse-phase HPLC with a C18 column. speciation.net | Achieves separation based on the hydrophobicity of the organotin compounds. |
| Detection Limits | High sensitivity for tin detection. | Detection limits can range from 0.14 to 0.57 µg Sn/L. speciation.net |
X-ray Diffraction Studies
X-ray diffraction (XRD) techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid. They provide fundamental information about molecular geometry and the packing of molecules in the solid state, which directly influences the material's bulk properties.
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute configuration. rigaku.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. rigaku.com This pattern is used to calculate the electron density map of the unit cell, from which the positions of all atoms can be determined.
Crystallographic Data for Bis(triphenylstannyl) thiophene-2,5-dicarboxylate (as an illustrative example)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | [Sn₂(C₆H₅)₆(C₆H₂O₄S)] | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 10.1302 (10) | nih.gov |
| b (Å) | 18.699 (2) | nih.gov |
| c (Å) | 10.3584 (11) | nih.gov |
| β (°) | 108.213 (2) | nih.gov |
| Volume (ų) | 1863.8 (3) | nih.gov |
| Z (molecules per unit cell) | 2 | nih.gov |
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of bulk or powdered solid materials. Instead of a single crystal, a large number of randomly oriented crystallites are analyzed. The resulting diffraction pattern is a "fingerprint" of the material's crystalline phase(s).
| Application of PXRD | Information Obtained | Relevance |
|---|---|---|
| Phase Identification | Provides a unique diffraction pattern ("fingerprint") for a crystalline solid. | Confirms the identity and phase purity of the bulk synthesized this compound. |
| Crystallinity Assessment | Distinguishes between crystalline and amorphous content by analyzing peak sharpness and the presence of a broad halo. | Quantifies the degree of order in the solid material, which impacts physical properties. |
| Microstructure Analysis | Analysis of peak positions and widths can reveal information about crystallite size and lattice strain. | Provides insight into the bulk morphology of the material. |
| Thin Film Characterization | Determines the orientation of crystalline domains relative to a substrate. nist.gov | Crucial for understanding charge transport in thin-film devices made from thiophene-based materials. nist.gov |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bis(triphenylstannyl) thiophene-2,5-dicarboxylate |
| Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) |
| poly[(thiophene-2,5-diyl)-co-p-chloro benzylidene] |
Thermal Analysis
Thermal analysis techniques are pivotal in determining the stability and decomposition behavior of materials as a function of temperature. For polymers synthesized from this compound, understanding their thermal properties is crucial for predicting their operational lifetime and processing conditions in electronic devices.
In the context of polythiophenes and related conductive polymers, TGA is instrumental in establishing the upper-temperature limits for device fabrication and operation. For instance, studies on various conductive polymers, which share structural similarities with those derived from stannylated thiophenes, demonstrate that their stability is a key factor for their practical use. Poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer, is known for its good physical and chemical stability, which is a desirable characteristic for organic electronic materials. nih.gov
While specific TGA data for polymers directly synthesized from this compound is not extensively documented in publicly available literature, the thermal stability of analogous polythiophene structures provides valuable insights. The decomposition profile typically reveals the temperature at which the polymer backbone starts to degrade. This thermal threshold is a critical parameter for applications in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs), where devices can experience elevated temperatures during processing and use.
The data table below illustrates typical information obtained from a TGA analysis for a generic polythiophene, highlighting the key parameters that are evaluated.
Table 1: Representative TGA Data for a Polythiophene Sample
| Parameter | Description | Typical Value Range |
|---|---|---|
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 300 - 450 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve. | 350 - 500 °C |
| Residue at High Temperature | The percentage of mass remaining at the end of the analysis, often indicative of inorganic filler or char. | Varies with polymer structure |
Morphological Characterization (e.g., TEM, AFM for polymer structures)
The performance of polymer-based electronic devices is not only dependent on the chemical structure of the polymer but also profoundly influenced by its solid-state morphology. Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are indispensable for visualizing the nanoscale and mesoscale organization of polymer chains in thin films.
For polymers derived from this compound through methods like Stille coupling, the resulting polythiophene's morphology, including its crystallinity, domain size, and chain orientation, dictates charge transport efficiency.
Atomic Force Microscopy (AFM) is a powerful tool for probing the surface topography of polymer thin films. It can reveal details about the size and distribution of crystalline domains and the smoothness of the film. For example, in studies of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a high-mobility semiconducting polymer, AFM has shown that the size of crystalline domains can be influenced by the substrate used for film deposition. nist.gov This highlights the critical role of processing conditions in determining the final morphology and, consequently, the electrical properties of the polymer film. nist.gov General AFM imaging of polythiophene-like thin films deposited by plasma polymerization reveals their surface characteristics, which can be porous and hydrophobic. researchgate.net
Transmission Electron Microscopy (TEM) provides higher resolution images and can be used to investigate the internal structure and molecular ordering within the polymer film. In studies of side-chain extended polythiophenes, TEM, in conjunction with AFM and X-ray diffraction (XRD), has been used to develop detailed models of the polymer's structural organization. researchgate.net These analyses have revealed that a high degree of orientation within spherulitic structures can lead to a "face-on" orientation of the polymer chains relative to the substrate. researchgate.net In this arrangement, the π-systems of the polymer backbone are parallel to the substrate, which is often beneficial for charge transport in transistor applications. researchgate.net
The table below summarizes the key morphological features of polythiophene thin films that can be analyzed using TEM and AFM and their significance for device performance.
Table 2: Morphological Features of Polythiophene Films Analyzed by TEM and AFM
| Feature | Analytical Technique(s) | Significance for Device Performance |
|---|---|---|
| Crystalline Domain Size and Distribution | AFM, TEM | Larger, well-connected domains generally lead to higher charge carrier mobility. |
| Film Roughness | AFM | Smooth films are crucial for forming well-defined interfaces in multilayer devices. |
| Polymer Chain Orientation (Edge-on vs. Face-on) | TEM, XRD | The orientation of the π-stacking direction relative to the charge transport path significantly impacts device efficiency. |
| Presence of Spherulites | AFM, TEM | Spherulitic structures can indicate a high degree of crystallinity and specific chain packing arrangements. researchgate.net |
Applications of 2,5 Bis Trimethylstannyl Thiophene in Advanced Functional Materials
Organic Electronics and Optoelectronics
2,5-Bis(trimethylstannyl)thiophene is a crucial precursor for synthesizing a wide array of thiophene-based polymers that constitute the active semiconducting layer in various organic electronic and optoelectronic devices. alfachemic.com These devices include organic field-effect transistors (OFETs), organic thin-film transistors (OTFTs), and organic photovoltaic (OPV) cells. alfachemic.comsigmaaldrich.com The versatility of this monomer allows for the systematic modification of the polymer backbone by copolymerizing it with different aromatic units, enabling precise control over the resulting material's electronic and optical properties.
In the field of organic transistors, this compound and its derivatives, such as 2,5-bis(trimethylstannyl)-thieno[3,2-b]thiophene, are indispensable for creating the active semiconductor layer. alfachemic.comsigmaaldrich.com These devices, built on flexible substrates, are promising for applications like flexible displays and electronic paper. wikipedia.orgtcichemicals.com The performance of an OFET is largely determined by the charge transport characteristics of the organic semiconductor used. semanticscholar.org Stille polymerization using this thiophene-based monomer allows for the synthesis of polymers with extended π-conjugation, which is essential for efficient charge movement through the material. semanticscholar.orgossila.com
The structure of polymers derived from this compound significantly impacts their charge carrier mobility, a key metric for OFET performance. High mobility is achieved through ordered polymer chain packing, strong intermolecular interactions, and uniform film morphology. nih.gov For instance, a diketopyrrolopyrrole (DPP)-based polymer, PDBF-co-TT, synthesized using a thienothiophene derivative of the monomer, exhibited a high hole mobility of up to 0.53 cm² V⁻¹ s⁻¹ in a bottom-gate, top-contact OFET configuration. nih.gov Similarly, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), another prominent polymer created from a related building block, has demonstrated high hole mobilities, with some reports citing values as high as 0.6 cm² V⁻¹ s⁻¹. stanford.edu The ability to form well-ordered, crystalline domains within the polymer film is crucial for facilitating this efficient charge transport. stanford.edunih.gov
Table 1: Charge Carrier Mobility in OFETs Based on Polymers Derived from Thiophene (B33073) Monomers
| Polymer | Device Configuration | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] |
| PDBF-co-TT | Bottom-gate, top-contact | 0.53 nih.gov |
| pBTTT-C14 | Not specified | 0.6 stanford.edu |
| DPh-BTBT | Not specified | 3.0 - 3.5 tcichemicals.com |
| IDT-BT | Not specified | >1 (typical) nih.gov |
Thiophene-based polymers are predominantly p-type semiconductors, meaning they transport positive charge carriers (holes). This compound is a fundamental component in the design of these materials. tcichemicals.comossila.com The design strategy often involves creating a donor-acceptor (D-A) copolymer structure, where the electron-rich thiophene unit acts as the donor. By pairing it with an electron-accepting comonomer, chemists can fine-tune the polymer's electronic properties and enhance its performance. nih.gov For example, the high-mobility p-type polymer DPP-DTT is synthesized via Stille polymerization using 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (B52699). ossila.com The resulting materials often have deep Highest Occupied Molecular Orbital (HOMO) energy levels (below -5.0 eV), which not only facilitates efficient hole injection from standard electrodes like gold but also imparts significant air stability to the device. tcichemicals.com
A key advantage of using this compound in copolymerization is the ability to strategically tune the resulting polymer's electronic energy levels (HOMO and LUMO) and, consequently, its optical band gap. rsc.org The energy levels of the donor polymer must be appropriately aligned with those of the acceptor to ensure efficient charge separation. The HOMO level of the donor should be high enough to allow for hole extraction but low enough to maximize the open-circuit voltage. The LUMO level should be sufficiently higher than the acceptor's LUMO to provide the driving force for electron transfer. stanford.edu By selecting different electron-accepting comonomers to polymerize with the thiophene unit, the band gap can be engineered to absorb a broader portion of the solar spectrum. nih.gov For example, copolymerizing a diketopyrrolopyrrole (DPP) unit with a thienothiophene unit resulted in the polymer PDBF-co-TT, which has an optimized band gap of 1.39 eV, making it a promising donor material for solar cells. nih.gov
Table 2: Energy Level and Band Gap Tuning in Thiophene-Based Polymers for OPVs
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Eg) [eV] |
| pBTTT | -5.20 stanford.edu | -3.10 stanford.edu | 2.10 stanford.edu |
| PDBF-co-TT | Not specified | Not specified | 1.39 (optical) nih.gov |
| PIDTT-DTBT | -5.21 mdpi.com | -3.40 mdpi.com | 1.81 mdpi.com |
| PIDTT-TBT | -5.28 mdpi.com | -3.51 mdpi.com | 1.77 mdpi.com |
| PIDTT-TFBT | -5.36 mdpi.com | -3.59 mdpi.com | 1.77 mdpi.com |
Table 3: Performance of OPV Devices Using Thiophene-Based Donor Polymers
| Donor Polymer | Acceptor | Open-Circuit Voltage (Voc) [V] | Power Conversion Efficiency (PCE) [%] |
| pBTTT | PC61BM | 0.65 | 2.3 stanford.edu |
| PDBF-co-TT | PC71BM | Not specified | 4.38 nih.gov |
| PIDTT-TBT | PC71BM | 0.76 | 5.84 mdpi.com |
| P2 (TPA-based) | Not specified | 0.80 | 2.22 rsc.org |
Organic Photovoltaic (OPV) Devices and Polymer Solar Cells (PSCs)
Role of Donor-Acceptor Systems and Conjugated Polymer Architectures
In the construction of modern organic electronic materials, a common and effective strategy is the creation of donor-acceptor (D-A) type copolymers. This architecture involves alternating electron-rich (donor) and electron-deficient (acceptor) units along a polymer backbone. This compound and its derivatives serve as excellent electron-donating building blocks in these systems. mdpi.com
The Stille cross-coupling reaction is a primary method for synthesizing these D-A copolymers, where the trimethylstannyl groups on the thiophene ring react with halogenated acceptor monomers in the presence of a palladium catalyst. mdpi.com This approach allows for the precise construction of π-conjugated polymers. nih.gov By strategically selecting the acceptor unit to pair with the thiophene-based donor, researchers can finely tune the material's electronic and optical properties, such as the energy of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This tuning is critical for optimizing performance in various electronic devices. For example, three different D-A conjugated polymers (P1, P2, and P3) were successfully created using this compound as a donor unit alongside 4,7-Dibromo-5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole as the acceptor unit, demonstrating how adjusting the feed ratio of monomers significantly impacts the electrochemical and spectroelectrochemical properties of the resulting polymers. mdpi.com
| Polymer | Donor Monomers | Acceptor Monomer | Application Highlight |
| P1, P2, P3 | This compound and 6,8-Dibromo-3,3-bis-decyl-3,4-dihydro-2H-thieno[3,4-b] mdpi.comdioxepine | 4,7-Dibromo-5,6-difluoro-2-(2-hexyl-decyl)-2H-benzotriazole | Electrochromic materials with tunable bandgaps and colors. mdpi.com |
| BDT(DBTOTTH)2 | Benzo[1,2-b:4,5-b']dithiophene and hexyl dithienyl units | Dibenzothiophene-S,S-dioxide (DBTSO) | P-type semiconductor for Organic Field Effect Transistors (OFETs). nih.gov |
| PNDI2OD-T2 | 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalenedicarboximide | n-dopable π-conjugated redox polymer. ossila.com |
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
The unique electronic properties of conjugated polymers derived from this compound make them highly suitable for applications in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). ossila.comescientificsolutions.com In these devices, the polymer acts as the emissive layer where the recombination of electrons and holes leads to the generation of light. The efficiency, color, and stability of the device are directly related to the chemical structure of the polymer.
Polymers synthesized using this compound can be designed to have high charge carrier mobility and excellent photoluminescent properties, which are essential for bright and efficient displays. alfachemic.com Thiophene-based polymers are valuable in organic electronics because of their excellent electrical conductivity. The versatility of Stille coupling allows for the incorporation of various functional groups and co-monomers, enabling the emission color of the resulting PLEDs to be tuned across the visible spectrum. This makes this compound a key intermediate for creating the next generation of flexible displays and solid-state lighting solutions. nbinno.com
Chemical Sensors and Biosensors Based on Thiophene Conjugated Polymers
Conjugated polymers derived from thiophene units are increasingly used as the active material in chemical sensors and biosensors. ossila.com The principle behind these sensors is that the interaction of an analyte with the polymer backbone can induce a measurable change in the polymer's physical or electronic properties, such as its conductivity, fluorescence, or absorption spectrum.
The high surface area and porous nature of polymer films, combined with the electronic sensitivity of the conjugated system, allow for the detection of very low concentrations of specific chemical or biological species. This compound is a crucial starting material for creating these sensory polymers. ossila.com By polymerizing it with other monomers, specific binding sites or functional groups can be incorporated into the final polymer structure, imparting selectivity towards a target analyte. Thienothiophene, a related structure, has proven to be a good candidate for materials used in sensor devices. ossila.com
Synthetic Organic Chemistry as a Precursor to Complex Architectures
In the field of synthetic organic chemistry, this compound is an indispensable reagent, valued for its role as a bifunctional building block. The two trimethylstannyl groups are highly reactive sites that facilitate the formation of new carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions like the Stille reaction. This reaction is a cornerstone of modern synthesis due to its tolerance of a wide variety of functional groups, allowing for the construction of complex organic molecules with high precision and efficiency.
Synthesis of Functionalized Thiophene-Based Small Molecules
The trimethylstannyl groups on the thiophene ring are susceptible to electrophilic cleavage, a property that chemists exploit to introduce a diverse array of functional groups at the 2 and 5 positions of the ring. tandfonline.com This allows for the controlled and precise synthesis of a wide range of functionalized thiophene-based small molecules. For instance, reacting this compound with acyl chlorides can introduce ketone functionalities, while using electrophilic halogen sources like N-chlorosuccinimide or bromine yields halogenated thiophenes. This versatility makes it a key intermediate for creating tailored molecules for pharmaceuticals and electronic materials. nbinno.com
| Reagent / Reaction Type | Functional Group Introduced | Example Product Class |
| Acyl Chlorides / Lewis Acid | Acyl Group | Thiophene Ketones |
| N-chlorosuccinimide or Bromine | Halogen (Cl or Br) | Halogenated Thiophenes |
| Aryl Iodides / Stille Coupling | Aryl Group | Aryl-substituted Thiophenes researchgate.net |
Building Blocks for Oligomers and Macromolecules
The most prominent application of this compound is as a monomer for the synthesis of conjugated oligomers and polymers. escientificsolutions.comtcichemicals.com Its bifunctional nature, with reactive sites at both ends of the molecule, allows it to act as a repeating unit in polymerization reactions. This capability is fundamental to creating the long-chain macromolecules required for many advanced materials. ossila.com
Through Stille polymerization, it can be coupled with a variety of dihalogenated co-monomers to produce a vast library of polymers with tailored properties. ossila.com For example, it has been used to synthesize high-mobility p-type polymers like DPP-DTT, which are used in high-performance organic electronic devices. ossila.com This "building block" approach is central to the field of materials chemistry, enabling the rational design of macromolecules for applications ranging from organic photovoltaics to field-effect transistors. escientificsolutions.comossila.com
Catalysis and Catalytic Systems
While this compound is not a catalyst itself, it is a critical reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In these catalytic systems, the organotin compound serves as the nucleophilic partner, transferring the thiophene unit to an organic halide or triflate in a process mediated by a palladium complex.
This reaction is highly efficient for forming carbon-carbon bonds and is a foundational tool in modern organic synthesis. The reaction's success often depends on the specific catalyst system used, which may include a palladium source like tetrakis(triphenylphosphine)palladium(0) and various additives. researchgate.net Therefore, this compound is an integral component of catalytic systems designed for the synthesis of complex conjugated materials, enabling the creation of structures that would be difficult to access through other methods. researchgate.net
Ligand Precursors in Organometallic Catalysis
This compound serves as a foundational building block for the synthesis of specialized thiophene-based ligands used in organometallic catalysis. The trimethylstannyl groups at the 2- and 5-positions of the thiophene ring are susceptible to electrophilic cleavage, a process also known as destannylation. This reactivity allows for the precise and controlled introduction of a wide variety of functional groups that possess coordinating atoms (such as phosphorus, nitrogen, or sulfur), which can then bind to a metal center.
The synthesis strategy involves reacting this compound with appropriate electrophiles to replace the Sn(CH₃)₃ moieties. For instance, reaction with chlorophosphines could introduce phosphino groups, or coupling with pyridine-containing fragments could yield bidentate or polydentate ligands. These resulting functionalized thiophenes can act as ligands for transition metals like rhodium, palladium, or titanium, forming catalysts for a range of organic transformations. nih.govnih.gov The thiophene core itself contributes to the electronic properties of the resulting metal complex, influencing the catalyst's activity, selectivity, and stability. The rigid, aromatic structure of the thiophene backbone provides a robust scaffold for constructing well-defined ligand geometries. nih.gov
Thioether-functionalized N-heterocyclic carbene (NHC) ligands, for example, have been shown to be effective in rhodium-catalyzed cycloaddition reactions. nih.gov The synthesis of such complex ligands can be envisioned starting from versatile precursors like this compound, which allows for the systematic construction of the desired ligand architecture through sequential cross-coupling reactions.
Role in Cross-Coupling Reaction Methodologies
The primary and most extensively documented application of this compound is its role as a key reactant in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.org This reaction forms a carbon-carbon bond between an organotin compound and an sp²-hybridized organic halide or triflate, and it is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups. libretexts.org
In this context, this compound acts as a bifunctional thiophene-2,5-diyl dianion synthon. It can undergo coupling at one or both of the trimethylstannyl sites, allowing for the synthesis of mono- or di-substituted thiophenes with high regioselectivity. This makes it an exceptionally valuable monomer for the synthesis of well-defined conjugated oligomers and polymers. ossila.com
The mechanism of the Stille reaction involves a catalytic cycle with a palladium complex. wikipedia.org The cycle typically includes three main steps:
Oxidative Addition: The organic halide (R'-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: The thiophene group is transferred from the tin atom of this compound to the palladium center, displacing the halide and forming a new Pd(II)-thiophene complex. The trimethyltin (B158744) halide is released as a byproduct.
Reductive Elimination: The two organic groups (R' and the thiophene ring) are expelled from the palladium complex as the coupled product (R'-thiophene), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This methodology has been employed to synthesize a diverse range of materials, from precursors for pharmaceuticals to advanced materials for organic electronics. ossila.comresearchgate.net For example, it has been used in a five-step process to prepare bis-2,5-[4-guanidinophenyl]thiophenes, which have shown promising in vitro activity against various parasites. researchgate.net It is also fundamental in the polymerization of thiophene-based conducting polymers used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. ossila.com
The table below summarizes representative examples of Stille cross-coupling reactions involving this compound and related stannanes, highlighting the versatility of this methodology.
| Reactant 1 (Stannane) | Reactant 2 (Halide/Triflate) | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2,5-Bis(trimethylstannyl)tellurophene | Aryl Iodides | Pd(PPh₃)₄ / CuI | DMF, CsF additive | 2,5-Diaryl tellurophenes | researchgate.net |
| 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | Not specified | Polymerization | DPP-DTT high mobility polymer | ossila.com |
| 2,2'-Bis(trimethylstanne)-thienothiophene | 5-Hexyl-2-thiophenyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | Toluene, 100°C, 12 hr | Oligothiophene | rsc.org |
| This compound | Aryl Halides (General) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Various solvents (e.g., Toluene, DMF) | 2,5-Diarylthiophenes | |
| Organotin Reagents | Acyl Chlorides | Palladium Catalyst | Mild Conditions | Ketones | libretexts.org |
Computational and Theoretical Investigations of 2,5 Bis Trimethylstannyl Thiophene and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, especially Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic and optical properties of thiophene-based compounds. These methods allow for the accurate prediction of molecular orbitals, energy gaps, and geometric parameters, providing a foundational understanding of the molecule's reactivity and potential performance in electronic devices.
The electronic structure of thiophene (B33073) derivatives is characterized by a π-conjugated system within the five-membered ring. numberanalytics.com The introduction of substituents, such as the trimethylstannyl groups in 2,5-bis(trimethylstannyl)thiophene, significantly modulates this electronic landscape. DFT calculations are widely used to predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key determinants of a material's electron-donating and electron-accepting capabilities.
The trimethylstannyl groups generally act as electron-donating moieties, which tends to raise the energy level of the HOMO. frontiersin.org This effect is crucial in tuning the electronic properties of polymers derived from this monomer for applications in organic electronics. escientificsolutions.com For instance, in donor-acceptor copolymers, a higher HOMO level in the donor unit is desirable for achieving a smaller energy gap and facilitating charge transfer. frontiersin.org Theoretical calculations for related thiophene-based monomers and polymers show that HOMO levels can be precisely tuned by altering substituents. mdpi.comresearchgate.net For example, DFT calculations on various thiophene-based donor-acceptor co-oligomers have shown a clear trend in HOMO/LUMO levels based on the specific thiophene connections and acceptor units. researchgate.net While specific DFT-calculated values for this compound are not abundant in readily available literature, analysis of similar structures provides insight into the expected electronic properties.
Table 1: Calculated HOMO/LUMO Energy Levels for Selected Thiophene-Based Compounds
| Compound/Polymer | Method | HOMO (eV) | LUMO (eV) | Source(s) |
|---|---|---|---|---|
| T-2FB-T-HDRH | DFT | -5.98 | -3.61 | mdpi.com |
| BCPONI-2Br | DFT | -5.79 | -3.87 | frontiersin.org |
| TCPONI-2Br | DFT | -5.63 | -4.02 | frontiersin.org |
| P3OT | Cyclic Voltammetry / Optical | -5.59 | -3.76 | core.ac.uk |
| PCBE | Cyclic Voltammetry / Optical | -5.87 | -3.91 | core.ac.uk |
This table presents data for related thiophene compounds to illustrate the typical energy levels predicted by computational and experimental methods. T-2FB-T-HDRH, BCPONI-2Br, and TCPONI-2Br are complex thiophene-containing molecules, while P3OT and PCBE are a polymer and a fullerene derivative used in organic solar cells.
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of a material. A smaller energy gap is often associated with the ability to absorb light at longer wavelengths and can be beneficial for applications in organic photovoltaics (OPVs) and photodetectors. mdpi.com
TD-DFT calculations are employed to predict the electronic absorption spectra by calculating the energies of excited states. acs.orgbris.ac.uk These calculations can accurately forecast the maximum absorption wavelength (λmax) and oscillator strengths, which correspond to the intensity of the absorption. For thiophene-based polymers, the energy gap can be tuned by combining electron-donating units, such as those derived from this compound, with electron-accepting units. ossila.com Theoretical studies have shown that hybrid DFT functionals, like B3LYP, can provide energy gap predictions for thiophene oligomers that are in excellent agreement with experimental values. nectec.or.th For example, DFT calculations with hybrid functionals predicted the energy gap of thiophene dimers to be around 4.06 eV, which aligns well with the experimental value of 4.05 eV. nectec.or.th This demonstrates the power of computational methods to guide the design of materials with desired optical properties.
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. arxiv.org For thiophene and its derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net
In polymers derived from this compound, the conformation of the polymer backbone is crucial for its electronic properties. The planarity of the conjugated backbone significantly influences π-electron delocalization; a more planar conformation generally leads to a smaller bandgap and higher charge carrier mobility. rsc.org Computational studies investigate the torsional potentials between adjacent thiophene rings and other units in the polymer chain. acs.org These calculations help understand how steric hindrance from side chains or non-covalent interactions might cause twisting of the backbone, thereby affecting the electronic coupling along the chain. rsc.orgacs.org Conformational analysis can reveal the most stable conformers and the energy barriers between them, providing insight into the polymer's flexibility and morphology. researchgate.net
Molecular Dynamics Simulations and Non-Covalent Interactions
While quantum chemical calculations are excellent for studying individual molecules or short oligomers, molecular dynamics (MD) simulations are better suited for understanding the behavior of large systems, such as polymer chains in the solid state. tandfonline.comrsc.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how polymer chains pack together and how this packing influences material properties. acs.orgbohrium.com
The performance of organic electronic devices is highly dependent on the morphology of the active material in the solid state. rsc.org MD simulations are a powerful tool for investigating how polythiophene chains, often decorated with solubilizing side chains, self-assemble and pack in thin films. tandfonline.com These simulations can predict key structural parameters like density, radial distribution functions, and the degree of π-π stacking between adjacent polymer backbones. tandfonline.comresearchgate.net
MD simulations, in conjunction with quantum chemical calculations, can provide a detailed picture of these charge transport mechanisms. rsc.org By simulating the morphology of the polymer film, MD can generate realistic models of the solid state. tandfonline.com Subsequent quantum calculations on representative chain segments from these models can then be used to estimate the electronic couplings (transfer integrals) for both intrachain and interchain hopping. These parameters are essential inputs for models that predict charge mobility. nih.gov The simulations can reveal how factors like side-chain length, backbone planarity, and the presence of ordered domains create pathways or barriers for charge transport, thereby offering a route to designing materials with improved device performance. acs.orgacs.orgnih.gov
Reaction Mechanism Studies through Computational Modeling
Elucidating Pathways of Stille Coupling and Other Transformations
The Stille reaction, a powerful method for forging carbon-carbon bonds, proceeds through a well-established catalytic cycle involving a palladium catalyst. wikipedia.org This cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Computational modeling provides a molecular-level view of each of these stages for substrates like this compound.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(IV) intermediate. wikipedia.orgrhhz.net The rate and success of this step are influenced by the nature of the halide and the ligands on the palladium center. polito.it
Transmetalation: This is often the rate-determining step of the Stille coupling. harvard.edu It involves the transfer of an organic group (in this case, the thienyl group) from the organotin compound (this compound) to the palladium center, displacing the halide or another ligand. wikipedia.org Computational studies have revealed that this step can proceed through different mechanisms, primarily categorized as "open" or "cyclic" pathways. wikipedia.orgcsic.es
Cyclic Pathway: In this mechanism, the halide or another anionic ligand on the palladium complex coordinates to the tin atom of the incoming organostannane, forming a bridged, cyclic transition state. This pathway is generally favored for less polar leaving groups like halides. csic.es
Open Pathway: For more labile leaving groups like triflates, or in the presence of coordinating solvents, an open pathway may be preferred. csic.es Here, the organostannane coordinates to the palladium center without the formation of a bridge to the leaving group.
For this compound, the choice between these pathways would depend on the specific reaction conditions, particularly the nature of the coupling partner's leaving group and the solvent employed. The presence of two trimethylstannyl groups also introduces the possibility of mono- or di-substitution, with computational models helping to predict the selectivity under different stoichiometric conditions.
Reductive Elimination: In the final step, the two organic groups coupled to the palladium center are expelled as the new, cross-coupled product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. wikipedia.orgrsc.org This step is typically facile and irreversible.
Beyond the Stille reaction, computational studies can also elucidate the mechanisms of other transformations involving this compound, such as electrophilic destannylation or other cross-coupling variants. These studies would similarly map the potential energy surfaces to identify the most favorable reaction coordinates.
Energetic Profiles of Key Synthetic Steps
The energetic profile of a reaction, as determined by computational modeling, provides crucial insights into its kinetics and thermodynamics. This profile maps the relative energies of reactants, intermediates, transition states, and products throughout the reaction.
The table below presents a hypothetical, yet representative, energetic profile for the key steps in a Stille coupling reaction, illustrating the typical relative energy changes (in kcal/mol). The values are based on general findings from DFT studies of similar systems, as specific data for this compound is not available in the provided search results.
| Reaction Step | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (Pd(0)L2 + Ar-X + Th-SnMe3) | Initial state with palladium catalyst, organic halide, and stannylthiophene. | 0.0 |
| Oxidative Addition TS | Transition state for the addition of the organic halide to the Pd(0) center. | +10 to +15 |
| Pd(II) Intermediate | Stable intermediate formed after oxidative addition. | -5 to -10 |
| Transmetalation TS (Cyclic) | The rate-determining transition state for the transfer of the thienyl group. | +15 to +25 |
| Di-organo Pd(II) Intermediate | Intermediate with both organic groups attached to the palladium. | -10 to -15 |
| Reductive Elimination TS | Transition state for the formation of the C-C bond and regeneration of the catalyst. | +5 to +10 |
| Products (Ar-Th + Pd(0)L2 + X-SnMe3) | Final cross-coupled product and regenerated catalyst. | -20 to -30 |
Note: This table is illustrative and intended to represent typical energetic trends in Stille coupling reactions based on computational studies of related systems. The actual values for this compound would vary depending on the specific substrates, ligands, and reaction conditions.
Perspectives and Future Directions in 2,5 Bis Trimethylstannyl Thiophene Research
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The traditional synthesis of 2,5-bis(trimethylstannyl)thiophene and other organotin compounds often relies on methods that raise environmental and safety concerns. mdpi.com The future of organotin chemistry lies in the development of greener and more sustainable synthetic routes. acs.orgresearchgate.net
One of the key areas of development is the move towards flow chemistry . uottawa.canoelresearchgroup.comthieme.de This technique offers numerous advantages over traditional batch chemistry, including improved reaction efficiency, better control over mass and heat transfer, and enhanced safety due to the small reaction volumes at any given time. uottawa.canoelresearchgroup.com The integration of flow chemistry with other enabling technologies like photochemistry and electrochemistry presents a powerful approach for the synthesis of organochalcogen compounds, including thiophene (B33073) derivatives. researchgate.net Microwave-assisted continuous organic synthesis (MACOS) is another promising technique that can significantly accelerate reaction times. uottawa.ca
Furthermore, research is focusing on minimizing waste and the use of hazardous reagents. This includes exploring alternative, less toxic solvents and developing catalytic systems that are more efficient and recyclable. researchgate.net The goal is to create synthetic pathways that are not only economically viable but also environmentally benign.
Advanced Material Design through Structural Engineering
This compound serves as a crucial precursor for a variety of thiophene-based materials. A significant area of future research involves the strategic structural engineering of polymers and small molecules derived from this compound to achieve enhanced properties. mdpi.com
By carefully selecting co-monomers to be polymerized with this compound via methods like Stille coupling, researchers can fine-tune the electronic and optical properties of the resulting materials. ossila.com For instance, the introduction of different acceptor moieties can significantly influence the intermolecular charge transfer interactions and the morphology of polymer blend films, which is critical for applications in polymer solar cells. mdpi.com
The table below illustrates how modifying the structure of polymers derived from stannylated thiophenes can impact their performance in organic solar cells.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) |
| Copolymer with weak acceptor end group | PC71BM | 2.82% |
| Copolymer with strong acceptor end group | PC71BM | 4.41% |
| Copolymer with weak acceptor end group | ITIC | 6.09% |
| Copolymer with strong acceptor end group | ITIC | 7.25% |
Data sourced from a study on thienothiophene-based copolymers. mdpi.com
Future work will likely focus on creating materials with tailored band gaps, improved charge carrier mobility, and enhanced stability for a new generation of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.comossila.comescientificsolutions.com
Exploration of Emerging Applications beyond Organic Electronics
While organic electronics remains a primary focus, the unique chemical properties of this compound and its derivatives open doors to a wider range of applications. The ability to undergo selective transmetalation and electrophilic destannylation reactions makes it a versatile intermediate in organic synthesis. tandfonline.com
Emerging areas of interest include:
Sensors: The sensitivity of thiophene-based polymers to their environment makes them promising candidates for chemical and biological sensors. ossila.com
Biomedical Applications: Thiophene-based heterocycles have shown potential as antimicrobial agents. nih.gov For example, a spiro-indoline-oxadiazole derived from a thiophene precursor demonstrated high activity against Clostridium difficile. nih.gov Further research could explore the synthesis of novel thiophene derivatives with targeted biological activities.
Catalysis: The development of novel organometallic structures based on thiophene could lead to new catalytic systems for a variety of chemical transformations.
Integration of Experimental and Computational Approaches for Predictive Design
The synergy between experimental synthesis and computational modeling is becoming increasingly crucial for the rational design of new materials. researchgate.net Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic and structural properties of molecules and polymers before they are synthesized in the lab. nih.govacs.orgresearchgate.net
This integrated approach allows for:
Virtual Screening: Computationally screening a large library of potential structures to identify candidates with desired properties, such as optimized frontier molecular orbital energy levels for efficient charge transport. nih.gov
Mechanistic Insights: Understanding reaction mechanisms and predicting the outcomes of chemical reactions. researchgate.netmdpi.com
Property Prediction: Accurately calculating properties like absorption spectra, which is vital for designing materials for photodetectors and solar cells. mdpi.com
The table below showcases the predictive power of DFT in estimating the photovoltaic properties of designed non-fullerene acceptors based on a thiophene-pyrrole core.
| Molecule | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| TPR (Reference) | -5.70 | -3.42 | 2.28 |
| TP1 | -5.92 | -3.83 | 2.09 |
| TP2 | -5.71 | -3.62 | 2.09 |
| TP3 | -5.68 | -3.43 | 2.25 |
| TP4 | -5.46 | -3.19 | 2.27 |
| TP5 | -5.60 | -3.36 | 2.24 |
| TP6 | -5.58 | -3.33 | 2.25 |
| TP7 | -5.63 | -3.42 | 2.21 |
Data from a DFT study on thiophene[3,2-b]pyrrole ring-based non-fullerene acceptors. nih.gov
By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of novel materials derived from this compound, paving the way for future technological advancements.
Q & A
Q. What are the critical physicochemical properties of 2,5-bis(trimethylstannyl)thiophene for laboratory handling and storage?
The compound (CAS 469912-82-1) has a molecular weight of 465.819 g/mol, a melting point of 129°C, and a lipophilic nature (LogP 4.05). It is stored at 2–8°C in dry conditions to prevent degradation, as prolonged storage increases hazards due to potential decomposition . Its bent molecular structure and high topological polar surface area (56.48 Ų) influence its reactivity and solubility in organic solvents .
Q. What safety protocols are essential when handling this compound?
Researchers must use protective equipment (gloves, goggles, fume hoods) to avoid skin contact or inhalation. Waste must be segregated and disposed of by certified personnel, adhering to federal/local regulations. Degradation over time necessitates updated safety data sheets (SDS) for long-stored samples .
Q. What are the primary applications of this compound in materials science?
It is a key monomer in Stille polymerization for synthesizing conjugated polymers used in organic semiconductors, solar cells, and organic field-effect transistors (OFETs) due to its electron-rich thiophene backbone and stannyl groups enabling cross-coupling reactions .
Advanced Research Questions
Q. How can Stille polymerization conditions be optimized using this compound?
Microwave-assisted polymerization in anhydrous chlorobenzene at controlled temperatures (e.g., 110–130°C) enhances reaction efficiency. Precise stoichiometric ratios between stannyl monomers (e.g., 1.2:1 donor:acceptor) and catalysts like Pd(PPh₃)₄ are critical. Post-polymerization purification via Soxhlet extraction with chloroform removes low-molecular-weight byproducts .
Q. What analytical techniques confirm the structural integrity of polymers derived from this monomer?
Combined elemental analysis and ¹H/¹³C NMR spectroscopy validate polymer composition. Gel permeation chromatography (GPC) determines molecular weight distribution, while UV-Vis and fluorescence spectroscopy assess optoelectronic properties. X-ray diffraction (XRD) or grazing-incidence wide-angle X-ray scattering (GIWAXS) can characterize crystallinity .
Q. How does the molecular structure of this compound influence electronic properties in organic semiconductors?
The thiophene core provides π-conjugation, while trimethylstannyl groups facilitate charge transport via efficient C–Sn bond cleavage during polymerization. The bent geometry promotes intermolecular π-π stacking in solid-state devices, enhancing charge-carrier mobility .
Q. What strategies mitigate solubility challenges in polymers synthesized from this monomer?
Side-chain engineering (e.g., alkyl or glycol substituents) improves solubility in chloroform or toluene. For insoluble polymers (e.g., short side chains), Soxhlet washing with sequential solvents (methanol, hexane) isolates high-purity fractions. Sonication during dissolution aids homogeneity .
Q. How is this compound integrated into all-polymer solar cells (all-PSCs)?
It copolymerizes with electron-deficient acceptors (e.g., perfluoroalkyl-substituted benzodithiophene) to form donor-acceptor polymers. Optimized blends with additives like diiodoperfluoroalkane enhance power conversion efficiency (PCE) by tuning phase separation and charge transport .
Q. Methodological Notes
- Synthesis: Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent stannane oxidation.
- Characterization: Use MALDI-TOF MS for low-polydispersity polymers and DFT calculations to predict electronic band structures.
- Safety: Regularly monitor SDS updates and conduct hazard assessments for aged samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
